molecular formula C17H16OS B1630348 2,4-Diethyl-9H-thioxanthen-9-one CAS No. 82799-44-8

2,4-Diethyl-9H-thioxanthen-9-one

Cat. No. B1630348
CAS RN: 82799-44-8
M. Wt: 268.4 g/mol
InChI Key: BTJPUDCSZVCXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06183669B2

Procedure details

A slurry obtained by mixing 37.7 g of a borosilicate glass powder, 24.9 g of alumina powder, 6.2 g of an acrylic organic binder containing hydroxyl groups, 3.1 g of ethanol, 3.0 g of trimethylolpropane triacrylate, 1.2 g of 2-methyl-1-[4-(methylthio)phenyl]2-morphorinopropane-1-on, 0.3 g of 2,4-diethylthioxanthone and 0.5 g of dipropyleneglycol monomethyl ether was formed into a sheet by the doctor blade method. The sheet was dried at 100° C. to obtain a photosensitive insulating ceramic green sheet with a thickness of 30 μm.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=O)[CH:2]=[CH2:3].[C:6]([OH:10])(=O)[CH:7]=[CH2:8].[C:11](O)(=[O:14])C=C.C(C(CO)(CO)CC)O.C(C1C=C(CC)C2SC3C(=CC=CC=3)C(=O)C=2C=1)C>C(O)C>[CH3:11][O:14][CH:7]([CH2:6][O:10][CH:2]([CH2:1][OH:5])[CH3:3])[CH3:8] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(O)C(CC)(CO)CO
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C)C1=CC=2C(C3=CC=CC=C3SC2C(=C1)CC)=O
Name
Quantity
3.1 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A slurry obtained
ADDITION
Type
ADDITION
Details
by mixing 37.7 g of a borosilicate glass powder, 24.9 g of alumina powder, 6.2 g of an acrylic organic binder

Outcomes

Product
Name
Type
product
Smiles
COC(C)COC(C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 39.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.